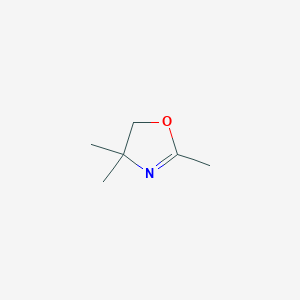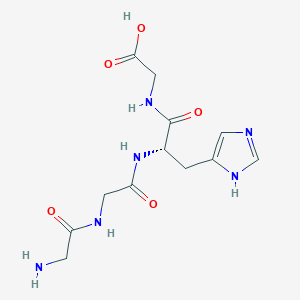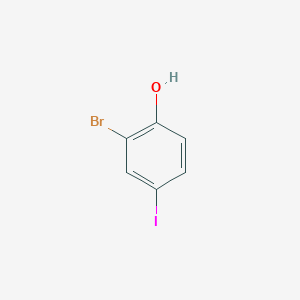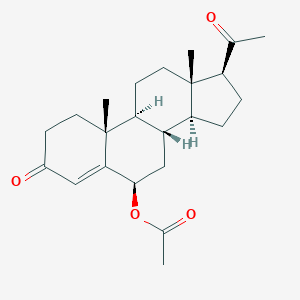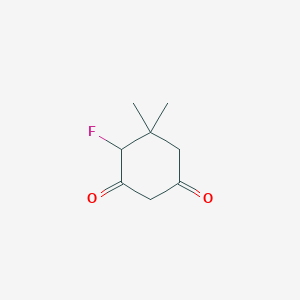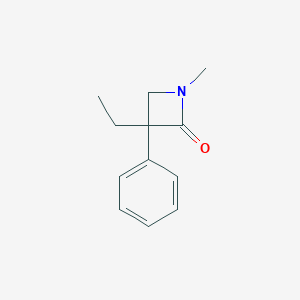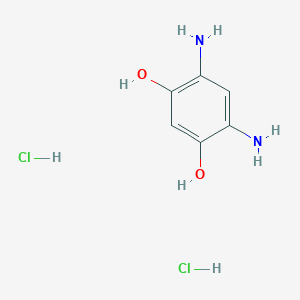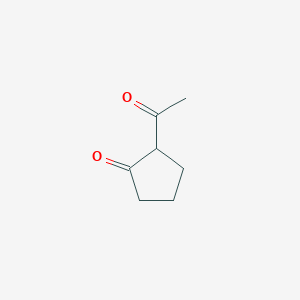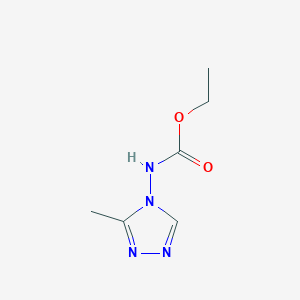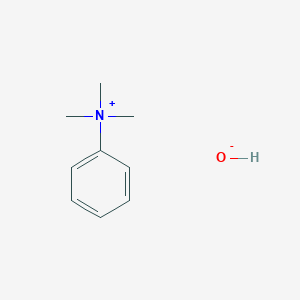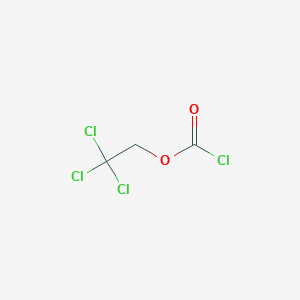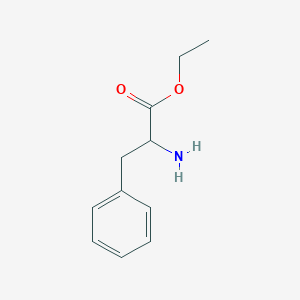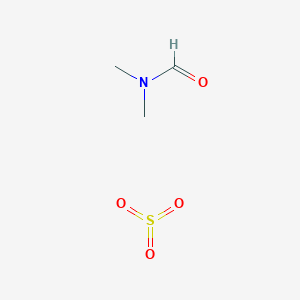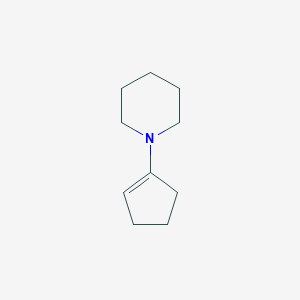![molecular formula C9H16O B155241 (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol CAS No. 10036-25-6](/img/structure/B155241.png)
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol, also known as BNC, is a bicyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BNC is a chiral molecule that has two stereoisomers, namely (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2alpha-ol. In 3.1]nonan-2beta-ol and its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives have been shown to exhibit potent antitumor activity, and their mechanism of action involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives bind to the colchicine site on tubulin, which disrupts the microtubule network and inhibits cell division.
Biochemical And Physiological Effects
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives have been shown to exhibit potent antitumor activity in vitro and in vivo. In addition to their antitumor activity, (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have also been shown to exhibit antibacterial, antifungal, and antiviral activity. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have also been used as chiral auxiliaries in asymmetric synthesis, where they can control the stereochemistry of the reaction. In materials science, (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have been used as chiral dopants in liquid crystal displays, where they can induce a chiral twist in the liquid crystal phase.
Advantages And Limitations For Lab Experiments
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives have several advantages for lab experiments, including their potent antitumor activity, chiral nature, and ability to control the stereochemistry of the reaction. However, the synthesis of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives can be challenging, and enantiopure (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol is required for many applications. In addition, the mechanism of action of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives involves the inhibition of tubulin polymerization, which can also affect normal cell division.
Future Directions
There are several future directions for research on (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol and its derivatives, including the development of new synthesis methods, the exploration of new applications in drug discovery, asymmetric synthesis, and materials science, and the investigation of the mechanism of action of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives. In addition, the development of new derivatives with improved potency and selectivity is an active area of research.
Synthesis Methods
The synthesis of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol involves a multistep process that starts with the reaction of cyclopentadiene and norbornene in the presence of a catalyst to form norbornadiene. Norbornadiene is then subjected to a Diels-Alder reaction with maleic anhydride to form the adduct, which is subsequently reduced to form the alcohol (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol. The synthesis of (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol is challenging due to its chiral nature, and several methods have been developed to obtain enantiopure (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol.
Scientific Research Applications
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol has several potential applications in scientific research, including drug discovery, asymmetric synthesis, and materials science. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have been shown to exhibit potent antitumor activity, and their mechanism of action involves the inhibition of tubulin polymerization. (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol has also been used as a chiral auxiliary in asymmetric synthesis, where it can be used to control the stereochemistry of the reaction. In materials science, (1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol derivatives have been used as chiral dopants in liquid crystal displays, where they can induce a chiral twist in the liquid crystal phase.
properties
CAS RN |
10036-25-6 |
|---|---|
Product Name |
(1alpha,5alpha)-Bicyclo[3.3.1]nonan-2beta-ol |
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(1S,2R,5S)-bicyclo[3.3.1]nonan-2-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-4-7-2-1-3-8(9)6-7/h7-10H,1-6H2/t7-,8-,9+/m0/s1 |
InChI Key |
LPHKHFHEUORJNL-XHNCKOQMSA-N |
Isomeric SMILES |
C1C[C@H]2CC[C@H]([C@@H](C1)C2)O |
SMILES |
C1CC2CCC(C(C1)C2)O |
Canonical SMILES |
C1CC2CCC(C(C1)C2)O |
synonyms |
(1α,5α)-Bicyclo[3.3.1]nonan-2β-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



